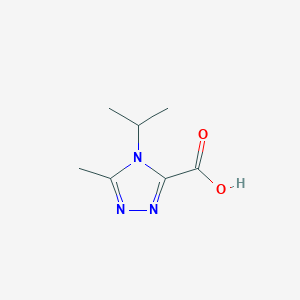

5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-4-propan-2-yl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4(2)10-5(3)8-9-6(10)7(11)12/h4H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWOAJJXUCKGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or aldehydes.

Scientific Research Applications

5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The carboxylic acid group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in substituents at positions 3, 4, and 5 of the triazole ring. Below is a comparative analysis:

Physicochemical Properties

- Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than ester or thiol analogs, critical for drug formulation .

Biological Activity

5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, notable for its unique structure which includes a five-membered ring with three nitrogen atoms and two carbon atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical and agricultural applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 3641-13-2. The compound features both a methyl group and an isopropyl group at specific positions on the triazole ring, along with a carboxylic acid functional group. These structural components contribute to its reactivity and interaction with biological systems.

Anticancer Potential

Research indicates that compounds within the triazole class exhibit a range of biological activities, particularly in anticancer applications. For instance, modifications to the triazole core can enhance its anticancer efficacy. Studies have shown that related triazole derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal cancer (HT-29) and liver cancer (HepG2) cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Activity Description |

|---|---|---|---|

| This compound | HT-29 | TBD | Potential inhibitor |

| TZ55.7 | HT-29 | 12.5 | Significant cytotoxic activity |

| Compound 7f | HepG2 | 16.782 | Best anti-cancer potential |

Note: TBD = To Be Determined; values are indicative of preliminary findings.

The mechanism by which triazole derivatives exert their anticancer effects often involves interaction with key enzymes and receptors involved in cancer signaling pathways. For example, some derivatives have demonstrated the ability to bind to ATP-active sites in tubulin, facilitating cell cycle arrest and apoptosis in cancer cells .

Interaction Studies

Binding affinity studies have been crucial for evaluating the therapeutic potential of this compound. These studies explore its interaction with various biological targets, which is essential for understanding its viability as a drug candidate.

Case Studies

- Colorectal Cancer Study : A series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against HT-29 cells. Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the micromolar range.

- Liver Cancer Study : In another study focusing on HepG2 cells, several triazole derivatives were tested for their anticancer properties. The most potent compound displayed significant inhibition at low concentrations .

Q & A

Q. What are the established synthetic pathways for 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves multi-step reactions starting from 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones. A common method includes heating these precursors with chloroacetic acid in an alkaline medium (e.g., sodium hydroxide) to form the carboxylic acid derivative . Key parameters for optimization include:

- Temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions.

- Solvent : Use of ethanol or aqueous NaOH for solubility and reactivity.

- Stoichiometry : Equimolar ratios of reactants to minimize unreacted intermediates. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity .

Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 5-(hydroxy(phenyl)methyl)-4-R-triazol-3-thione + chloroacetic acid, NaOH, 90°C, 4h | Intermediate thioacetic acid |

| 2 | Neutralization with HCl, recrystallization (ethanol:water) | Pure carboxylic acid derivative |

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for validation?

Structural confirmation relies on elemental analysis (C, H, N content) and IR spectrophotometry to identify functional groups (e.g., carboxylic acid C=O stretch at 1700–1720 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) . Thin-layer chromatography (TLC) is used to verify purity and individuality of the product . For advanced validation, NMR (¹H/¹³C) and mass spectrometry are recommended but not explicitly detailed in the provided evidence.

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water at neutral pH . Stability studies indicate degradation at extremes of pH (<3 or >10) and temperatures >80°C . For biological assays, buffered solutions (pH 7.4) with <1% DMSO are recommended to maintain integrity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products in large-scale preparations?

Yield optimization strategies include:

- Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

- By-product analysis : HPLC or LC-MS to identify and quantify impurities (e.g., unreacted thione intermediates) .

Example Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 65 | 92 |

| Microwave (100°C, 30 min) | 78 | 96 |

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance pharmacological activity?

SAR studies highlight:

- Substituent effects : Bulky groups at the 4-position (e.g., propan-2-yl) improve lipophilicity and membrane permeability .

- Carboxylic acid moiety : Essential for hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Triazole ring : Modulating electron density via substitution (e.g., methyl groups) can alter binding affinity .

Table 2: SAR Trends

| Modification | Biological Activity | Rationale |

|---|---|---|

| 4-Propan-2-yl group | Increased antimicrobial activity | Enhanced lipophilicity |

| Carboxylic acid replacement | Loss of activity | Disrupted target interaction |

Q. What analytical methods are recommended for detecting trace impurities or degradation products in this compound?

Q. How does the compound’s stability vary under different storage conditions, and what formulations mitigate degradation?

Stability studies show:

- Solid state : Stable for >12 months at -20°C in desiccated, amber vials .

- Solution phase : Degrades by 15% after 30 days at 4°C; lyophilization with cryoprotectants (e.g., trehalose) extends stability .

Q. What mechanistic insights exist for its interaction with metal ions (e.g., Fe²⁺, Zn²⁺) in biological systems?

The carboxylic acid and triazole groups enable chelation of divalent cations, forming stable complexes (e.g., Iron(II)-triazole carboxylates). This property is exploited in designing metal-based inhibitors or probes .

Q. How can computational methods (e.g., molecular docking) predict its binding to pharmacological targets?

Docking studies using software like AutoDock Vina can model interactions with enzymes (e.g., cytochrome P450). Key residues (e.g., Arg122, Asp301) form hydrogen bonds with the carboxylic acid group, validated by mutagenesis data .

Q. What novel derivatives have been synthesized from this compound, and how do their properties compare?

Derivatives include:

- Metal salts : Sodium/potassium salts improve aqueous solubility for intravenous delivery .

- Ester prodrugs : Ethyl esters enhance oral bioavailability, hydrolyzed in vivo to the active acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.